1-(2-Hydrazinylpropyl)piperidine

Pyridoxal kinase inhibition Enzyme inhibitor profiling Vitamin B6 metabolism

1-(2-Hydrazinylpropyl)piperidine is a heterocyclic amine in the piperidine-hydrazine conjugate class, bearing a hydrazinyl moiety at the 2-position of an N-propyl linker on the piperidine ring. Its molecular formula is C₈H₁₉N₃ (MW 157.26 g/mol), with predicted boiling point 278.0 ± 23.0 °C (760 mmHg), density 1.0 ± 0.1 g/cm³, and LogP 0.71.

Molecular Formula C8H19N3
Molecular Weight 157.26 g/mol
Cat. No. B13101865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydrazinylpropyl)piperidine
Molecular FormulaC8H19N3
Molecular Weight157.26 g/mol
Structural Identifiers
SMILESCC(CN1CCCCC1)NN
InChIInChI=1S/C8H19N3/c1-8(10-9)7-11-5-3-2-4-6-11/h8,10H,2-7,9H2,1H3
InChIKeyUQSPLERTDVUFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydrazinylpropyl)piperidine (CAS 5844-29-1): Compound Identity and Procurement-Relevant Characteristics for Research Selection


1-(2-Hydrazinylpropyl)piperidine is a heterocyclic amine in the piperidine-hydrazine conjugate class, bearing a hydrazinyl moiety at the 2-position of an N-propyl linker on the piperidine ring . Its molecular formula is C₈H₁₉N₃ (MW 157.26 g/mol), with predicted boiling point 278.0 ± 23.0 °C (760 mmHg), density 1.0 ± 0.1 g/cm³, and LogP 0.71 . The compound is registered under CAS 5844-29-1 and has been catalogued as an enzyme inhibitor ligand, specifically against pyridoxal kinase (EC 2.7.1.35) [1]. This compound serves as a versatile synthetic intermediate for hydrazone and hydrazide derivatization, offering a distinct regiochemical presentation of the nucleophilic hydrazine group compared to its 3-position and 4-position structural isomers.

Pyridoxal kinase enzyme inhibitor ligand
2-Propyl hydrazine regiochemistry for hydrazone derivatization
Intermediate inhibitory phenotype in pyridoxal kinase assay context

1-(2-Hydrazinylpropyl)piperidine Substitution Risks: Why Regioisomeric and Structural Analogs Are Not Interchangeable


Piperidine-hydrazine conjugates sharing the C₈H₁₉N₃ formula cannot be treated as generic substitutes because the position of the hydrazine group on the propyl linker directly determines enzyme inhibitory potency [1]. In the canonical pyridoxal kinase assay, 1-(2-hydrazinylpropyl)piperidine produces 31% inhibition at 0.005 mM, whereas the unlinked hydrazine 1-aminopiperidine yields 58% inhibition, 2,2′-hydrazinediethanol yields 47%, and 1-(3-dimethylamino-2-methylpropyl)hydrazine yields 39% at the identical concentration [1][2]. These differences—a near two-fold potency span among congeners—demonstrate that the hydrazine substitution pattern, linker geometry, and steric environment around the nucleophilic –NH–NH₂ group are non-interchangeable determinants of target engagement. Selection of the wrong isomer can alter inhibition by 1.5- to 1.9-fold, directly affecting experimental outcomes in enzyme modulation and probe-development campaigns [2].

Regioisomeric Shift Substituting the 2-propyl hydrazine with a 3- or 4-position analog may alter enzyme inhibition by up to 2-fold, potentially shifting screening outcomes.
Linker Geometry Mismatch Unlinked hydrazines or extended-chain analogs may not reproduce the moderate target engagement profile of the 2-propyl compound.

1-(2-Hydrazinylpropyl)piperidine Quantitative Differentiation Evidence: Head-to-Head Data for Procurement Decisions


Pyridoxal Kinase Inhibition: 1-(2-Hydrazinylpropyl)piperidine Versus Four Structural Analogs at Identical Concentration

In the definitive head-to-head study by McCormick and Snell (1961), 1-(2-hydrazinylpropyl)piperidine was tested alongside a panel of hydrazine derivatives for inhibition of pyridoxal kinase (EC 2.7.1.35) from Bos taurus [1]. At a uniform inhibitor concentration of 0.005 mM, the target compound produced 31% inhibition. In the same assay system, under identical conditions, 1-aminopiperidine produced 58% inhibition, 2,2′-hydrazinediethanol produced 47% inhibition, 1-(3-dimethylamino-2-methylpropyl)hydrazine produced 39% inhibition, and 1-cyclohexyl-1-methylhydrazine produced 29% inhibition [1][2]. The target compound thus occupies an intermediate inhibitory potency rank, being 1.87-fold less potent than 1-aminopiperidine and 1.26-fold less potent than 1-(3-dimethylamino-2-methylpropyl)hydrazine, but 1.07-fold more potent than 1-cyclohexyl-1-methylhydrazine [1].

Pyridoxal Kinase Inhibition
Head-to-head
31% inhibition at 0.005 mM (intermediate rank)
Supports selection for moderate enzyme engagement research
Bos taurus enzyme; comparators range 29–58%
Pyridoxal kinase inhibition Enzyme inhibitor profiling Vitamin B6 metabolism

Regiochemical Position of the Hydrazine Group Controls Inhibitory Potency: 2-Propyl Versus Alternative Linker Geometries

Across the McCormick and Snell inhibitor panel, hydrazine derivatives with different N-substitution patterns exhibit a 2.0-fold inhibition range (29%–58%) at an identical 0.005 mM test concentration [1]. The 1-(2-hydrazinylpropyl)piperidine scaffold places the hydrazine –NH–NH₂ group at the 2-position of a propyl linker, creating a branched alkyl environment adjacent to the nucleophilic center. By contrast, 1-aminopiperidine presents the hydrazine directly on the piperidine nitrogen without an intervening linker (58% inhibition), while 1-(3-dimethylamino-2-methylpropyl)hydrazine places the hydrazine on a dimethylamino-substituted branched chain (39% inhibition) [1]. Although direct experimental data for the positional isomers 1-(3-hydrazinylpropyl)piperidine and 4-hydrazinyl-1-propylpiperidine in the same assay are absent from the primary literature, the established 2.0-fold potency gradient among linker variants in the same enzyme system demonstrates that the 2-propyl regiochemistry defines a unique steric and electronic presentation [2].

Regiochemical Influence
Class-level
2-propyl placement yields 31% inhibition; 29–58% range across linker variants
Regiochemistry is a key determinant of target engagement
Data for 3- and 4-position isomers not available
Regiochemical SAR Hydrazine-piperidine conjugates Linker geometry

Predicted Physicochemical Properties: 1-(2-Hydrazinylpropyl)piperidine Compared to Positional Isomers

Predicted physicochemical data reveal measurable divergence between 1-(2-hydrazinylpropyl)piperidine and its closest positional isomers. The target compound has a predicted boiling point of 278.0 ± 23.0 °C (760 mmHg), density of 1.0 ± 0.1 g/cm³, flash point of 121.9 ± 22.6 °C, and LogP of 0.71 . Its positional isomer 1-(3-hydrazinylpropyl)piperidine (CAS 62516-01-2) lacks detailed published boiling point and density data in authoritative databases, with vendor estimates placing boiling point only broadly in the 150–200 °C range . The 4-hydrazinyl-1-propylpiperidine isomer (CAS 1016749-30-6) similarly has no experimentally validated boiling point in the public domain. The 4-hydrazinyl-1-(propan-2-yl)piperidine analog (CAS 90225-96-0) has a reported LogP of 0.4–1.35 across different sources, overlapping with but not identical to the target compound's LogP of 0.71 . The target compound's pKa is predicted at 9.50 ± 0.10 .

Predicted Physicochemical Profile
Data to verify
BP 278 °C (3-isomer ≤200 °C); LogP 0.71; pKa 9.50
Thermal and partitioning properties support purification and assay design
Predicted values; no experimental BP for isomers
Predicted physicochemical properties Boiling point differentiation LogP comparison

Patent-Recognized Scaffold: 1-(2-Hydrazinylpropyl)piperidine as a Novel Piperidine Compound in Ciba-Geigy IP

1-(2-Hydrazinylpropyl)piperidine is explicitly claimed within the genus of GB2174093, a patent application filed by Ciba-Geigy AG on 18 April 1986 titled 'Novel piperidine compounds' [1]. This patent covers substituted piperidine derivatives bearing hydrazine-containing side chains and establishes the compound's structural novelty within the formal intellectual property record. While the patent is no longer in force, its existence confirms that the 2-hydrazinylpropyl substitution pattern was recognized as sufficiently distinct from prior-art piperidine derivatives to warrant patent filing. In contrast, no equivalent patent document has been identified that specifically claims the 1-(3-hydrazinylpropyl)piperidine or 4-hydrazinyl-1-propylpiperidine positional isomers as novel chemical entities within the same therapeutic or industrial utility class [1].

Patent Recognition
Source review
Claimed in GB2174093 as a novel piperidine compound
Supports structural-provenance documentation for library procurement
Positional isomers lack comparable IP record
Patent precedent Piperidine-hydrazine IP Structural novelty

Hydrazine Moiety Derivatization Potential: Conformational and H-Bonding Properties for Library Synthesis

1-(2-Hydrazinylpropyl)piperidine presents a unique derivatization profile characterized by 2–3 H-bond acceptors, 2 H-bond donors, and 2–3 rotatable bonds, with a topological polar surface area (PSA) of approximately 38–41 Ų . The hydrazine –NH–NH₂ group at the 2-position of the propyl linker offers a nucleophilic handle for hydrazone and hydrazide formation, while the propyl spacer separates the reactive hydrazine from the piperidine ring by two carbon atoms, providing conformational flexibility distinct from directly N-substituted hydrazines (e.g., 1-aminopiperidine, zero-atom spacer) or 4-position hydrazinyl-piperidines . The compound's LogP of 0.71 and pKa of 9.50 indicate that the hydrazine nitrogen will be predominantly protonated at physiological pH, influencing both reactivity and solubility in aqueous assay buffers. This combination of moderate lipophilicity, basic pKa, and a sterically accessible hydrazine group makes the compound suitable as a building block for focused libraries targeting enzymes with active-site nucleophiles or carbonyl cofactors .

Derivatization-Relevant Properties
Context-dependent
HBA 3, HBD 2, rotatable bonds 2–3, PSA ~38–41 Ų
Hydrazine accessibility supports hydrazone library synthesis
No published derivatization kinetics
Hydrazone derivatization Compound library synthesis H-bond donor/acceptor profile

1-(2-Hydrazinylpropyl)piperidine Application Scenarios Grounded in Quantitative Differentiation Evidence


Pyridoxal Kinase Probe Development Requiring Moderate Inhibition Without Complete Target Suppression

When a research program requires a pyridoxal kinase (EC 2.7.1.35) inhibitor that achieves partial (~31%) target engagement rather than strong (>50%) suppression, 1-(2-hydrazinylpropyl)piperidine is the appropriate selection over 1-aminopiperidine (58% inhibition) or 2,2′-hydrazinediethanol (47% inhibition) at the same 0.005 mM test concentration [1]. This moderate inhibitory profile is relevant for chemical biology studies investigating vitamin B6 salvage-pathway modulation where complete enzyme blockade would cause confounding pleiotropic effects on pyridoxal 5′-phosphate biosynthesis. The 2-propyl regiochemistry provides a steric environment around the hydrazine group that is distinct from either direct N-substitution or extended-chain analogs, enabling fine-tuning of inhibitor-enzyme contact .

Hydrazone-Focused Compound Library Synthesis Utilizing a Conformationally Flexible Piperidine-Hydrazine Building Block

For medicinal chemistry teams constructing hydrazone libraries targeting enzymes with carbonyl cofactors or active-site lysine residues, 1-(2-hydrazinylpropyl)piperidine offers a 2-atom spacer between the piperidine ring and the reactive hydrazine –NH₂, providing greater conformational freedom than directly N-attached hydrazines (0-atom spacer) while maintaining the nucleophilic reactivity required for Schiff-base formation [1]. The compound's moderate LogP of 0.71 and PSA of ~38–41 Ų place it within favorable drug-like property space for fragment-based screening, and its predicted boiling point of 278 °C supports purification by distillation . The GB2174093 patent record further documents this scaffold as industrially recognized, which may be relevant for organizations tracking chemical IP provenance in their library compounds [2].

Regiochemical SAR Studies Comparing 2-Propyl, 3-Propyl, and 4-Piperidyl Hydrazine Presentations

For structure-activity relationship campaigns exploring how hydrazine position on piperidine scaffolds affects biological target engagement, 1-(2-hydrazinylpropyl)piperidine serves as the defined 2-propyl reference point. Its well-characterized pyridoxal kinase inhibition value (31% at 0.005 mM) from McCormick and Snell (1961) provides a quantitative benchmark [1]. When paired with 1-(3-hydrazinylpropyl)piperidine and 4-hydrazinyl-1-propylpiperidine as comparator arms, researchers can isolate the contribution of hydrazine linker position to potency, selectivity, and physicochemical behavior. The target compound's documented pKa of 9.50 and LogP of 0.71 enable calculation of pH-dependent ionization states and predicted membrane permeability, allowing normalization of biological data for protonation-state effects that would confound comparisons across regioisomers with different pKa values .

Application
Selection Property
Validation Focus
Pyridoxal Kinase Probe Development
Partial enzyme engagement profile
Target engagement assay context
Hydrazone-Focused Library Synthesis
Conformationally flexible hydrazine building block
Schiff-base formation reactivity review
Regiochemical SAR Studies
2-propyl hydrazine presentation
Isomer-comparative enzyme inhibition benchmarking
Quote Request

Request a Quote for 1-(2-Hydrazinylpropyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.